N-(2-amino-4-chlorophenyl)acetamide
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Overview
Description
N-(2-amino-4-chlorophenyl)acetamide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of acetanilide, where the acetanilide core is substituted with an amino group at the 2-position and a chlorine atom at the 4-position of the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
N-(2-amino-4-chlorophenyl)acetamide primarily targets the respiratory system
Mode of Action
It’s known that the compound interacts with its targets in the respiratory system
Biochemical Pathways
It’s known that the compound has an impact on the respiratory system , but the downstream effects on specific biochemical pathways require further investigation.
Result of Action
It’s known that the compound has an impact on the respiratory system , but the specific molecular and cellular effects require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-amino-4-chlorophenyl)acetamide can be synthesized through several methods. One common approach involves the acylation of 2-amino-4-chloroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
N-(2-amino-4-chlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Lacks the amino group at the 2-position.
N-(2-amino-4-bromophenyl)acetamide: Contains a bromine atom instead of chlorine.
N-(2-amino-4-methylphenyl)acetamide: Substitutes the chlorine atom with a methyl group.
Uniqueness
N-(2-amino-4-chlorophenyl)acetamide is unique due to the presence of both amino and chloro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-amino-4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBPMNXVLDNPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481986 |
Source
|
Record name | N-(2-amino-4-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51223-59-7 |
Source
|
Record name | N-(2-amino-4-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Amino-4-chlorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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